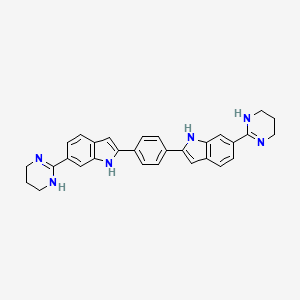
PH2ED6CG63
Übersicht
Beschreibung
2,2’-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole] is a complex organic compound characterized by its unique structure, which includes indole and tetrahydropyrimidine moieties linked through a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indole Derivatives: The initial step involves the synthesis of indole derivatives through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Tetrahydropyrimidine Formation: The next step involves the formation of tetrahydropyrimidine rings through the Biginelli reaction, where urea, aldehydes, and β-keto esters react under acidic conditions.
Coupling Reaction: The final step involves coupling the indole and tetrahydropyrimidine derivatives through a benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 2,2’-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole] involves its interaction with biological macromolecules, such as DNA and proteins. The indole moiety can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication. The tetrahydropyrimidine moiety can interact with enzymes, inhibiting their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-([1,1’-Biphenyl]-4,4’-Diyl)Bis(3-Aryl-5-Phenylformazans): Similar in structure but contains formazan groups instead of indole and tetrahydropyrimidine.
Benzene, 1,1’-(2-Butene-1,4-Diyl)Bis-: Contains a butene linker instead of a benzene ring.
4,4’-Isopropylidenebis[2-(2,6-Dibromophenoxy)Ethanol]: Contains brominated phenoxy groups instead of indole and tetrahydropyrimidine.
Uniqueness
2,2’-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole] is unique due to its combination of indole and tetrahydropyrimidine moieties, which confer distinct electronic and biological properties. This makes it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
1225332-95-5 |
|---|---|
Molekularformel |
C30H28N6 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
6-(1,4,5,6-tetrahydropyrimidin-2-yl)-2-[4-[6-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-indol-2-yl]phenyl]-1H-indole |
InChI |
InChI=1S/C30H28N6/c1-11-31-29(32-12-1)23-9-7-21-15-25(35-27(21)17-23)19-3-5-20(6-4-19)26-16-22-8-10-24(18-28(22)36-26)30-33-13-2-14-34-30/h3-10,15-18,35-36H,1-2,11-14H2,(H,31,32)(H,33,34) |
InChI-Schlüssel |
CYZKZDNPVSMEPI-UHFFFAOYSA-N |
SMILES |
C1CNC(=NC1)C2=CC3=C(C=C2)C=C(N3)C4=CC=C(C=C4)C5=CC6=C(N5)C=C(C=C6)C7=NCCCN7 |
Kanonische SMILES |
C1CNC(=NC1)C2=CC3=C(C=C2)C=C(N3)C4=CC=C(C=C4)C5=CC6=C(N5)C=C(C=C6)C7=NCCCN7 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MBX-1162, MBX1162, MBX 1162 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















